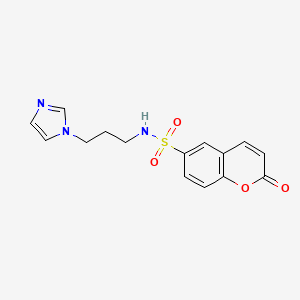

N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide

Descripción

N-(3-(1H-Imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide is a synthetic sulfonamide derivative that combines a coumarin (2H-chromene-2-one) core with an imidazole-containing alkyl chain. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, contributes to its basicity and metal-binding properties, making it relevant for applications in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-2-oxochromene-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S/c19-15-5-2-12-10-13(3-4-14(12)22-15)23(20,21)17-6-1-8-18-9-7-16-11-18/h2-5,7,9-11,17H,1,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWMAENVNIFWJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)NCCCN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide typically involves multiple steps:

Formation of the imidazole moiety: This can be achieved through the condensation of glyoxal and ammonia, followed by subsequent functionalization to introduce the propyl group.

Synthesis of the chromene core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromene ring.

Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

Reduction: The chromene core can be reduced to dihydrochromene derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydrochromene derivatives.

Substitution: Formation of substituted sulfonamides.

Aplicaciones Científicas De Investigación

N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.

Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.

Mecanismo De Acción

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

Key Observations :

- The target compound’s sulfonamide group enables stronger hydrogen bonding compared to nitro or epoxide groups in analogs .

Pharmacological and Physicochemical Properties

Limited direct pharmacological data are available for the target compound, but comparisons with structurally related sulfonamides and imidazoles reveal trends:

- Solubility : Sulfonamide derivatives generally exhibit moderate aqueous solubility due to polar -SO₂NH- groups, whereas nitroimidazoles (e.g., 14419-11-5) are less soluble due to hydrophobic nitro and chloro substituents .

- Bioactivity : Imidazole-containing sulfonamides often target enzymes like carbonic anhydrase or kinases. For example, N-substituted ethyl-1H-indazole-3-carboxylates (Bistocchi et al., 1981) show antitumor activity, suggesting the target compound may share similar mechanisms .

Crystallographic and Stability Data

The compound’s crystallinity and stability are influenced by hydrogen-bonding networks. Graph set analysis (as per Etter’s methodology) predicts robust intermolecular interactions between the sulfonamide’s N-H and adjacent carbonyl or imidazole groups, enhancing thermal stability compared to nitroimidazole analogs . SHELX refinement data (if available) would further validate its crystal packing efficiency .

Actividad Biológica

N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C16H15N3O3

- Molecular Weight : 297.3086 g/mol

- CAS Number : [insert CAS number here]

Its structure features a chromene core with an imidazole group, which is known for contributing to various biological activities. The sulfonamide moiety enhances its solubility and bioavailability.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, including those involved in inflammatory pathways and cancer progression.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Research indicates that this compound shows significant antimicrobial activity. In vitro tests have demonstrated its efficacy against multiple bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM for different pathogens.

| Pathogen | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 62.5 |

| Pseudomonas aeruginosa | 125 |

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound's activity against resistant strains of bacteria. Results indicated that it effectively inhibited bacterial growth and biofilm formation, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

- Anticancer Activity : In a recent investigation, this compound was tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis. The study highlighted its mechanism involving the inhibition of key oncogenic pathways.

Q & A

Q. What experimental controls are critical when replicating bioactivity studies (e.g., inconsistent IC₅₀ values)?

- Controls :

- Include positive controls (e.g., known kinase inhibitors).

- Standardize cell lines/passage numbers and assay conditions (pH, serum content) .

Methodological Recommendations

- Synthesis : Prioritize regioselective protection of the imidazole ring during coupling steps .

- Characterization : Combine NMR with high-resolution mass spectrometry (HRMS) for unambiguous confirmation .

- Biological Testing : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.